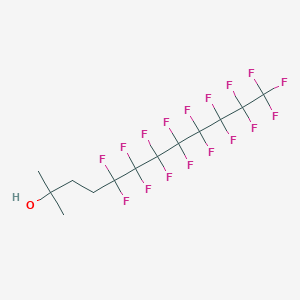

4-(Perfluorooctyl)-2-methyl-2-butanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(Perfluorooctyl)-2-methyl-2-butanol" is a fluorinated alcohol that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar molecules, which can be used to infer some aspects of the compound . For instance, alcohols like butanol and its isomers have been studied for their potential as bio-derived alternative fuels, and their combustion chemistry has been modeled in detail . Fluorinated alcohols, such as 4,4,4-trifluoro-1-butanol, have been investigated for their conformational landscapes and relaxation paths, which are relevant to understanding the physical and chemical properties of fluorinated compounds .

Synthesis Analysis

While the synthesis of "4-(Perfluorooctyl)-2-methyl-2-butanol" is not explicitly described in the provided papers, the reactions of perfluorinated alkenes with primary amines containing a 2,6-di-tert-butylphenol fragment have been explored . These reactions result in the formation of azetidine and dihydroazete derivatives, indicating that perfluorinated compounds can undergo nucleophilic cyclization processes. This information could be extrapolated to suggest potential synthetic routes for the target compound involving similar perfluorinated intermediates.

Molecular Structure Analysis

The molecular structure of fluorinated alcohols can be quite complex due to the presence of fluorine atoms, which can lead to a variety of conformations. For example, the study of 4,4,4-trifluoro-1-butanol revealed a total of 27 possible geometries, with 14 conformers being spectroscopically distinguishable . This suggests that "4-(Perfluorooctyl)-2-methyl-2-butanol" may also exhibit a rich conformational landscape, potentially affecting its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactions of butanol isomers have been modeled to understand their combustion properties . These models include detailed reaction pathways for high-temperature and low-temperature oxidation, which are crucial for predicting the behavior of the alcohols as fuels. Although "4-(Perfluorooctyl)-2-methyl-2-butanol" is not a butanol isomer, the principles of these reaction pathways could provide insights into its reactivity, especially in the context of combustion or other high-temperature processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated alcohols can be influenced by their molecular structure. For instance, the presence of a perfluoroalkyl group in alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives has been shown to result in new mesomorphic behavior, with the smectic properties being strongly dependent on the constitution of the perfluoroalkyl group . This indicates that "4-(Perfluorooctyl)-2-methyl-2-butanol" could also display unique liquid-crystalline properties, which would be an important consideration in its application as a solvent or in material science.

科学研究应用

Fluorinated Compounds in Material Science

In material science, fluorinated polymers containing short perfluorobutyl side chains have been synthesized as environmentally friendly alternatives to long-chain poly- and perfluoroalkyl substances. These materials exhibit super wetting performance on diverse substrates due to the synergetic effect of amorphous fluorinated side chains and crystalline hydrocarbon pendant groups, suggesting potential applications in nonstick and self-cleaning technologies (Jiang et al., 2016).

Environmental Impact and Atmospheric Chemistry

The environmental impact and atmospheric chemistry of perfluorinated compounds have been studied, providing insights into their photodissociation and reactions with radicals. For instance, the atmospheric chemistry of Perfluoro-3-methyl-2-butanone, a potentially excellent fire suppression alternative, has been investigated, highlighting its reaction mechanisms and environmental implications (Yu et al., 2018). Additionally, the atmospheric fate and impact of perfluorinated butanone and pentanone have been explored, assessing their potential as greenhouse gases and their negligible impact on global warming (Ren et al., 2019).

Applications in Chemistry and Biology

Fluorinated compounds have also found applications in chemistry and biology, such as in the synthesis of novel fluorinated sodium alkanesulfonates with surfactant properties designed as alternatives to environmentally persistent substances like PFOS. These substances have been synthesized from perfluorobutyl substituted derivatives, demonstrating their potential in various industrial and consumer products (Chirumarry et al., 2017).

安全和危害

未来方向

There is a need for more research on PFAS, including “4-(Perfluorooctyl)-2-methyl-2-butanol”, due to their widespread presence in the environment and potential health effects. Future studies may focus on advanced and sensitive PFAS measurement techniques, as it is critical to obtain high-quality PFAS measurement data .

属性

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heptadecafluoro-2-methyldodecan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F17O/c1-5(2,31)3-4-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h31H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLOMMAXELCHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F17O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382067 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Perfluorooctyl)-2-methyl-2-butanol | |

CAS RN |

141183-94-0 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heptadecafluoro-2-methyldodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)